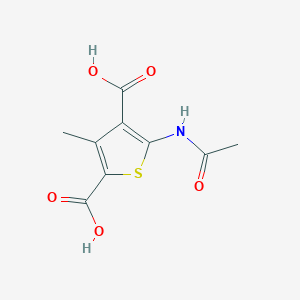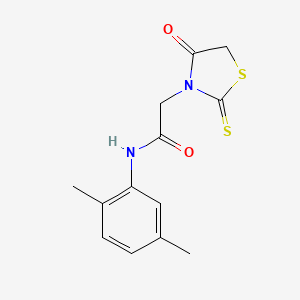![molecular formula C20H20N4O2S B6095718 N-[4-(dimethylamino)phenyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6095718.png)
N-[4-(dimethylamino)phenyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that combines a dimethylamino group, a phenyl ring, a pyrimidinyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-(dimethylamino)phenyl isocyanate and 6-oxo-4-phenyl-1H-pyrimidin-2-thiol. These intermediates are then reacted under specific conditions to form the final product.
-
Preparation of 4-(dimethylamino)phenyl isocyanate
- React 4-(dimethylamino)aniline with phosgene in the presence of a base such as triethylamine.
- The reaction is typically carried out at low temperatures to prevent decomposition.
-
Preparation of 6-oxo-4-phenyl-1H-pyrimidin-2-thiol
- React 4-phenyl-2-thioxo-1,2-dihydropyrimidine-6(1H)-one with an oxidizing agent such as hydrogen peroxide.
- The reaction is carried out under controlled conditions to ensure the formation of the desired thiol compound.
-
Formation of this compound
- React the prepared 4-(dimethylamino)phenyl isocyanate with 6-oxo-4-phenyl-1H-pyrimidin-2-thiol in the presence of a suitable solvent such as dichloromethane.
- The reaction mixture is stirred at room temperature until the formation of the final product is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
- Oxidation typically affects the sulfanyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction
- Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
- The reduction process may target the carbonyl groups, converting them to alcohols.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
- Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in dry solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of new substituted derivatives with altered functional groups.
科学研究应用
N-[4-(dimethylamino)phenyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Used in drug discovery and development programs.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:
-
Molecular Targets
- The dimethylamino group can interact with nucleophilic sites on proteins and enzymes.
- The pyrimidinyl group may bind to nucleic acids, affecting their function.
-
Pathways Involved
- Inhibition of enzyme activity by binding to the active site.
- Modulation of gene expression by interacting with DNA or RNA.
相似化合物的比较
N-[4-(dimethylamino)phenyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- 4-(dimethylamino)phenyl isocyanate
- 6-oxo-4-phenyl-1H-pyrimidin-2-thiol
-
Uniqueness
- The combination of the dimethylamino group, phenyl ring, pyrimidinyl group, and acetamide moiety in a single molecule.
- The specific chemical reactivity and biological activity conferred by this unique structure.
属性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-24(2)16-10-8-15(9-11-16)21-19(26)13-27-20-22-17(12-18(25)23-20)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFNYMOAUGOQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6095645.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)pyridine](/img/structure/B6095653.png)
![(4-{3-[4-(2-ethoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B6095657.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-(tetrahydro-3-furanyl)-2-pyridinamine](/img/structure/B6095660.png)

![N-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6095687.png)

![1-(cyclohexylmethyl)-N-[(1-hydroxycyclohexyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6095696.png)
![(1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6095705.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6095708.png)
![3-{2-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B6095712.png)
![2-nitro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B6095721.png)
![1-Ethyl-4-[4-(2-methoxy-6-prop-2-enylphenoxy)butyl]piperazine;hydrochloride](/img/structure/B6095729.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6095746.png)
